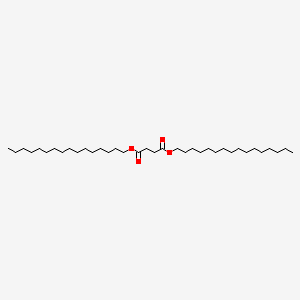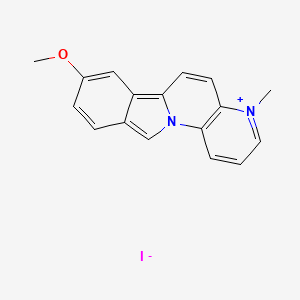
2-(2-Phenoxyethoxy)ethyl 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-diméthyl-6-oxopyridin-3-yl)azo)benzoate de 2-(2-phénoxyéthoxy)éthyle est un composé solide jaune largement utilisé dans l’industrie pharmaceutique comme intermédiaire de teinture. Il présente des propriétés spéciales telles qu’une grande stabilité et une bonne solubilité dans les solvants organiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-diméthyl-6-oxopyridin-3-yl)azo)benzoate de 2-(2-phénoxyéthoxy)éthyle implique la réaction de dérivés d’acide benzoïque avec des composés azoïques. Une voie de synthèse typique comprend la réaction d’acétate de sodium anhydre, de 4-fluorobenzaldéhyde ou de 4-trifluorométhoxy benzaldéhyde, et du sel de sodium du colorant azoïque en présence d’anhydride acétique . Le mélange est chauffé sous agitation jusqu’à ce qu’il se transforme en un liquide rouge foncé, qui est ensuite refroidi, filtré et recristallisé pour obtenir le produit final .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le composé répond aux normes requises pour les applications pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-diméthyl-6-oxopyridin-3-yl)azo)benzoate de 2-(2-phénoxyéthoxy)éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.
Réduction : Les réactions de réduction peuvent convertir le groupe azoïque en amines.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des fractions phénoxyéthoxy et benzoate.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des quinones, tandis que la réduction peut produire des amines .
Applications de recherche scientifique
Le 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-diméthyl-6-oxopyridin-3-yl)azo)benzoate de 2-(2-phénoxyéthoxy)éthyle a plusieurs applications de recherche scientifique :
Applications De Recherche Scientifique
2-(2-Phenoxyethoxy)ethyl 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoate has several scientific research applications:
Mécanisme D'action
Le mécanisme d’action du 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-diméthyl-6-oxopyridin-3-yl)azo)benzoate de 2-(2-phénoxyéthoxy)éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe azo du composé peut subir une réduction pour former des amines, qui peuvent ensuite interagir avec diverses cibles biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application et du contexte d’utilisation spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Benzoate de 2-(2-phénoxyéthoxy)éthyle : Structure similaire mais sans groupe azo ni substituant cyano.
4-((5-cyano-1-éthyl-1,6-dihydro-2-hydroxy-4-méthyl-6-oxopyridin-3-yl)azo)benzoate de 2-(2-méthoxyéthoxy)éthyle : Similaire mais avec des substituants différents sur le cycle pyridine.
Unicité
Le 4-((5-cyano-1,6-dihydro-2-hydroxy-1,4-diméthyl-6-oxopyridin-3-yl)azo)benzoate de 2-(2-phénoxyéthoxy)éthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une grande stabilité, une bonne solubilité et des activités biologiques potentielles .
Propriétés
Numéro CAS |
88938-35-6 |
|---|---|
Formule moléculaire |
C25H24N4O6 |
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
2-(2-phenoxyethoxy)ethyl 4-[(5-cyano-6-hydroxy-1,4-dimethyl-2-oxopyridin-3-yl)diazenyl]benzoate |
InChI |
InChI=1S/C25H24N4O6/c1-17-21(16-26)23(30)29(2)24(31)22(17)28-27-19-10-8-18(9-11-19)25(32)35-15-13-33-12-14-34-20-6-4-3-5-7-20/h3-11,30H,12-15H2,1-2H3 |
Clé InChI |
GLZGZNTWCKYLQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C(=C1C#N)O)C)N=NC2=CC=C(C=C2)C(=O)OCCOCCOC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


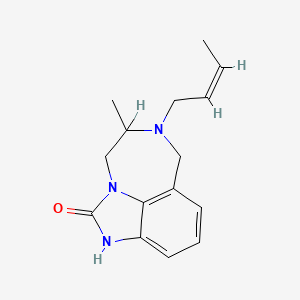

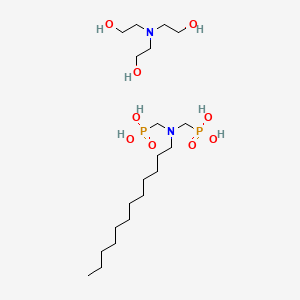
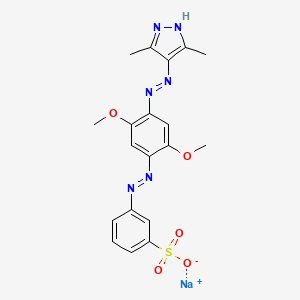
![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione](/img/structure/B12711303.png)
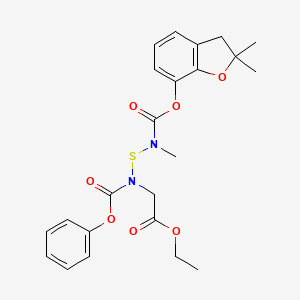
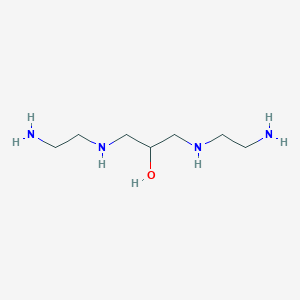
![N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12711320.png)
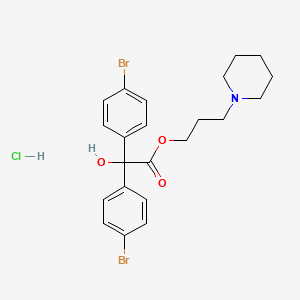

![Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate](/img/structure/B12711344.png)

